molecular formula C18H15N5 B14733222 (1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 5076-47-1

(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene

Katalognummer: B14733222
CAS-Nummer: 5076-47-1
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: LOFWBZZCKYVBBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound features a triazene group (-N=N-N-) linked to phenyl rings, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and phenylhydrazine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reagent concentration are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form azo compounds.

    Reduction: Reduction of the triazene group can yield hydrazine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of (1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves its interaction with cellular components at the molecular level. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-[(Phenylazo)phenyl]aniline: Another triazene derivative with similar structural features.

    (E)-1-Phenyl-3-(4-phenylazo)phenyltriazene: Shares the triazene group and phenyl rings.

Uniqueness

(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is unique due to its specific arrangement of the triazene group and phenyl rings, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

5076-47-1

Molekularformel

C18H15N5

Molekulargewicht

301.3 g/mol

IUPAC-Name

N-[(4-phenyldiazenylphenyl)diazenyl]aniline

InChI

InChI=1S/C18H15N5/c1-3-7-15(8-4-1)19-20-17-11-13-18(14-12-17)22-23-21-16-9-5-2-6-10-16/h1-14H,(H,21,22)

InChI-Schlüssel

LOFWBZZCKYVBBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.